molecular formula C7H13N3O3 B14511353 Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate CAS No. 63148-14-1

Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate

Cat. No.: B14511353
CAS No.: 63148-14-1
M. Wt: 187.20 g/mol
InChI Key: ZBHSDLMMKZYRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is a chemical compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a carboxylate group and an ethylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate typically involves the reaction of isopropyl alcohol with ethyl isocyanate in the presence of a diazotizing agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazene group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted diazenes, depending on the type of reaction and the reagents used.

Scientific Research Applications

Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other diazene compounds.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (methylcarbamoyl)diazene-1-carboxylate
  • Propan-2-yl (butylcarbamoyl)diazene-1-carboxylate
  • Propan-2-yl (phenylcarbamoyl)diazene-1-carboxylate

Uniqueness

Propan-2-yl (ethylcarbamoyl)diazene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethylcarbamoyl group provides unique steric and electronic effects, making it different from other similar compounds.

Properties

CAS No.

63148-14-1

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

propan-2-yl N-(ethylcarbamoylimino)carbamate

InChI

InChI=1S/C7H13N3O3/c1-4-8-6(11)9-10-7(12)13-5(2)3/h5H,4H2,1-3H3,(H,8,11)

InChI Key

ZBHSDLMMKZYRDT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N=NC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.